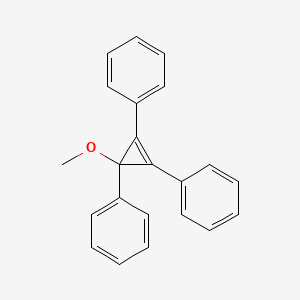
4-Fluoro-2,6-diiodobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2,6-diiodobenzoic acid is a chemical compound with the molecular formula C7H3FI2O2 and a molecular weight of 391.9 g/mol . It is characterized by the presence of fluorine and iodine atoms attached to a benzoic acid core. This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4-Fluoro-2,6-diiodobenzoic acid typically involves the iodination of 4-fluorobenzoic acid. The reaction conditions often include the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The process can be summarized as follows:
Iodination Reaction: 4-Fluorobenzoic acid is treated with iodine in the presence of an oxidizing agent to introduce iodine atoms at the 2 and 6 positions of the benzene ring.
Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.
Analyse Chemischer Reaktionen
4-Fluoro-2,6-diiodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halide ions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: The presence of iodine atoms makes the compound suitable for coupling reactions, such as Suzuki and Sonogashira couplings, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-2,6-diiodobenzoic acid is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules
Biology: The compound is used in the development of radiolabeled molecules for imaging and diagnostic purposes.
Wirkmechanismus
The mechanism of action of 4-Fluoro-2,6-diiodobenzoic acid is primarily related to its ability to participate in various chemical reactions. The fluorine and iodine atoms in the compound influence its reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Vergleich Mit ähnlichen Verbindungen
4-Fluoro-2,6-diiodobenzoic acid can be compared with other similar compounds, such as:
4-Fluoro-2-iodobenzoic acid: This compound has a similar structure but contains only one iodine atom.
2,6-Diiodobenzoic acid: This compound lacks the fluorine atom and is used in different contexts.
5-Fluoro-2-iodobenzoic acid: Another related compound with different substitution patterns, used in organic synthesis and research.
The uniqueness of this compound lies in its specific combination of fluorine and iodine atoms, which imparts distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C7H3FI2O2 |
|---|---|
Molekulargewicht |
391.90 g/mol |
IUPAC-Name |
4-fluoro-2,6-diiodobenzoic acid |
InChI |
InChI=1S/C7H3FI2O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) |
InChI-Schlüssel |
FSKNMKMFAGISIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1I)C(=O)O)I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12040842.png)

![4-{[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B12040861.png)

![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] benzoate](/img/structure/B12040869.png)

![(3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one;hydrate](/img/structure/B12040879.png)
![2-Butyl-3-methyl-1-(piperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12040883.png)



![[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]phenyl] 2-fluorobenzoate](/img/structure/B12040919.png)
![Ethyl 3-[(3-methylbenzyl)amino]propanoate](/img/structure/B12040930.png)

